Cyclooctanol
Overview
Description
Synthesis Analysis
The synthesis of cyclooctanol and its derivatives involves intricate chemical reactions. For instance, the synthesis of (Z)‐1‐[2‐(tribenzylstannyl)vinyl]‐1‐cyclooctanol is achieved through specific reactions that result in compounds with unique crystal structures and intramolecular coordination, showcasing the compound's complex synthesis pathways (Ren et al., 2004).
Molecular Structure Analysis
The molecular structure of cyclooctanol derivatives can be elucidated using various analytical techniques. The crystal structure analysis of these compounds reveals intricate details about their molecular geometry and atomic arrangements, providing insights into their chemical behavior and reactivity (Ren et al., 2004).
Chemical Reactions and Properties
Cyclooctanol and its derivatives undergo a range of chemical reactions, leading to the formation of various compounds with significant chemical properties. The reactivity of cyclooctanol is highlighted through its involvement in cycloaddition reactions and its ability to form complex compounds with transition metals, showcasing its versatility in synthetic chemistry (Krishnan et al., 2006).
Physical Properties Analysis
The physical properties of cyclooctanol, such as its crystal structure and molecular symmetry, are crucial for understanding its behavior in various chemical contexts. Detailed analysis of these properties aids in the design of chemical reactions and the synthesis of new compounds with desired characteristics (Krüger, 1970).
Chemical Properties Analysis
The chemical properties of cyclooctanol, including its reactivity and interaction with other compounds, are essential for its application in organic synthesis. Studies on cyclooctanol derivatives provide valuable information on their potential as intermediates in the synthesis of complex organic molecules (Michaut et al., 2004).
Scientific Research Applications
Perfumery and Flavor Industry
- Application Summary: Cyclooctanol is primarily used in the synthesis of different chemical substances, especially in the fragrance and flavor industry . It’s a versatile intermediate in the fragrance industry, used as a building block for a wide range of aroma chemicals .
- Results or Outcomes: The use of Cyclooctanol in the fragrance and flavor industry results in a wide range of aroma chemicals that contribute to the scent profiles of various products .
Production of Plasticizers
- Application Summary: Cyclooctanol plays a critical role in the production of plasticizers, substances added to plastics to increase their flexibility, workability, and durability . Plasticizers are essential for creating PVC (Polyvinyl Chloride) products, and Cyclooctanol’s unique chemical characteristics make it an ideal candidate for this role .
- Results or Outcomes: The use of Cyclooctanol in the production of plasticizers results in more flexible, workable, and durable plastics, particularly PVC products .
Synthesis of Pharmaceuticals and Dyes
- Application Summary: Cyclooctanol is used in the synthesis of pharmaceuticals and dyes . Its unique chemical structure and properties make it an essential ingredient in these syntheses .
- Results or Outcomes: The use of Cyclooctanol in the synthesis of pharmaceuticals and dyes results in a wide range of pharmaceutical compounds and dyes with various properties .
Safety And Hazards
Cyclooctanol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as flammable liquids, acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .
Future Directions
While the future directions of cyclooctanol are not explicitly mentioned in the search results, its wide range of applications in the fragrance industry, the production of plasticizers, and the synthesis of pharmaceuticals and dyes suggest that research and development in these areas could lead to new uses and improvements in the production process of cyclooctanol .
properties
IUPAC Name |
cyclooctanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c9-8-6-4-2-1-3-5-7-8/h8-9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHADSMKORVFYOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80219875 | |
Record name | Cyclooctanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80219875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclooctanol | |
CAS RN |
696-71-9 | |
Record name | Cyclooctanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=696-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclooctanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CYCLOOCTANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60162 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclooctanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80219875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclooctanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.729 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOOCTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N948SW87NY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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